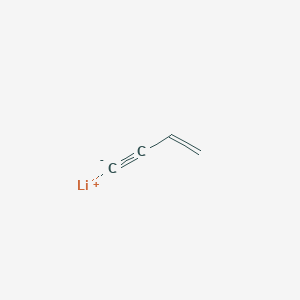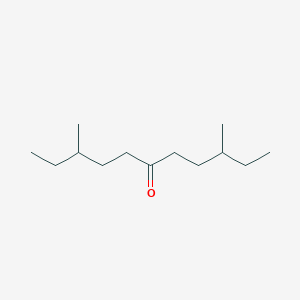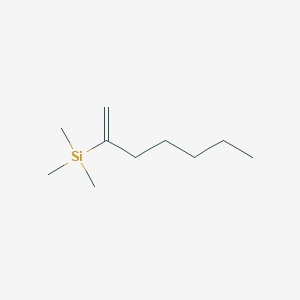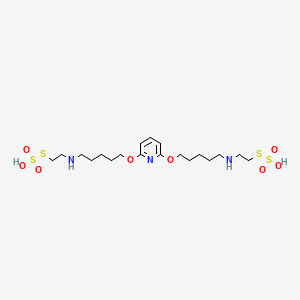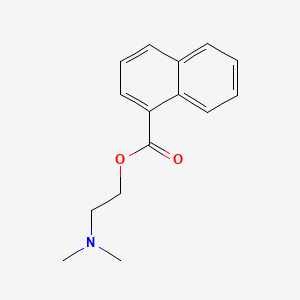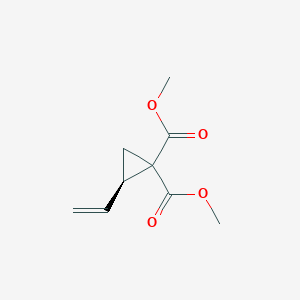
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is notable for its unique structure, which includes a nicotinamidomethyl ester group, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyldithio-, nicotinamidomethyl ester typically involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve the use of carbonate esters reacting with ammonia . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the hydrolysis of esters can be catalyzed by either an acid or a base . Acidic hydrolysis results in the formation of a carboxylic acid and an alcohol, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bond in acidic conditions would yield nicotinamide and dimethyldithiocarbamic acid.
Applications De Recherche Scientifique
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, dimethyldithio-, nicotinamidomethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule . The ester group allows it to interact with various functional groups in biological systems, leading to diverse effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.
Dithiocarbamate: A related compound with sulfur atoms in its structure.
Uniqueness
Carbamic acid, dimethyldithio-, nicotinamidomethyl ester is unique due to its nicotinamidomethyl ester group, which imparts specific chemical and biological properties. This makes it distinct from other carbamates and dithiocarbamates, which may not have the same range of applications or reactivity.
Propriétés
Numéro CAS |
38221-43-1 |
|---|---|
Formule moléculaire |
C10H13N3OS2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
(pyridine-3-carbonylamino)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-7-12-9(14)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
IUTXHUJHWKYMFN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SCNC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


